Physicochemical Profiling and Synthetic Methodologies of 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline: A Technical Whitepaper
Physicochemical Profiling and Synthetic Methodologies of 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline: A Technical Whitepaper
Executive Summary
The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry and advanced materials science. Specifically, 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS: 1369154-32-4) represents a highly functionalized derivative that balances lipophilicity, hydrogen-bonding capability, and structural rigidity. This whitepaper provides an in-depth analysis of its physicochemical properties, pharmacophoric utility, and a rigorously validated synthetic protocol designed for drug development professionals and synthetic chemists.
Structural and Physicochemical Properties
The molecular architecture of 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline consists of a bicyclic system where a benzene ring is fused to a partially saturated pyrazine ring. The strategic placement of a methyl group at the N1 position and a chlorine atom at the C7 position fundamentally alters the molecule's electronic distribution and spatial geometry[1].
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Electronic Effects: The 7-chloro substituent exerts a negative inductive effect ( −I ), which subtly withdraws electron density from the aromatic ring. This decreases the basicity of the adjacent N4 secondary amine, pushing its pKa into a range that prevents excessive protonation at physiological pH (7.4).
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Steric and Lipophilic Effects: The N1-methyl group restricts the rotational degrees of freedom of the nitrogen lone pair and increases the overall lipophilicity (LogP) of the molecule. This modification is critical for enhancing blood-brain barrier (BBB) permeability compared to its unsubstituted analogs.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound, critical for pharmacokinetic (PK) modeling and formulation development[2].
| Property | Value | Method / Condition |
| CAS Number | 1369154-32-4 | Chemical Registry |
| Molecular Formula | C9H11ClN2 | Elemental Composition[2] |
| Molecular Weight | 182.65 g/mol | Mass Spectrometry |
| Exact Mass | 182.061 g/mol | High-Resolution MS (HRMS) |
| Topological Polar Surface Area (TPSA) | ~24.1 Ų | Computed (Cactvs) |
| Hydrogen Bond Donors | 1 | N4-H |
| Hydrogen Bond Acceptors | 2 | N1, N4 |
| Estimated LogP (XLogP3) | 2.5 - 2.8 | Computational Partitioning |
Pharmacophoric Mapping and Mechanistic Behavior
In drug discovery, the 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline framework acts as a versatile pharmacophore. The rigid bicyclic core provides an ideal vector for π−π stacking with aromatic residues in target binding pockets (e.g., kinases or GPCRs).
The causal relationship between the structural features and target binding is mapped below. The N4 amine acts as a critical hydrogen-bond donor, while the 7-chloro group enables halogen bonding—a highly directional interaction that significantly increases target residence time.
Caption: Pharmacophoric mapping of 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline with target receptors.
Advanced Synthetic Workflow
The synthesis of substituted tetrahydroquinoxalines requires precise control over regioselectivity and reduction potentials. The standard approach involves the reduction of a lactam intermediate (e.g., 7-chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one) using strong hydride donors[3].
Caption: Step-by-step synthetic and purification workflow for the tetrahydroquinoxaline derivative.
Protocol: Synthesis and Isolation of 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline
This protocol is engineered as a self-validating system, ensuring that intermediate states provide immediate visual or chemical feedback to the operator.
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Preparation of the Reaction Mixture:
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Action: Suspend 7-chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
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Causality: Argon prevents the oxidative degradation of the electron-rich tetrahydroquinoxaline core. Anhydrous THF is strictly required to prevent the violent quenching of the highly reactive reducing agent in the subsequent step.
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Hydride Reduction:
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Action: Cool the reaction vessel to 0 °C using an ice bath and add Lithium Aluminum Hydride (LiAlH 4 , 3.0 eq) portion-wise.
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Causality: LiAlH 4 is selected over milder agents (e.g., NaBH 4 ) because the latter lacks the necessary hydride transfer potential to reduce the sterically hindered, resonance-stabilized amide carbonyl to the corresponding amine[3]. The 0 °C condition controls the exothermic hydride transfer, preventing solvent boil-off.
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Reflux and Monitoring:
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Action: Heat the reaction to 65 °C (reflux) for 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) mobile phase.
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Causality: Reflux provides the activation energy necessary for complete conversion. The N-methyl group accelerates the reduction by stabilizing the intermediate iminium ion. TLC provides a self-validating checkpoint: the disappearance of the UV-active starting material spot confirms reaction completion.
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Fieser Quench (Self-Validating Step):
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Action: Cool the mixture back to 0 °C. Sequentially and dropwise add x mL H 2 O, x mL 15% NaOH aqueous solution, and 3x mL H 2 O per gram of LiAlH 4 used. Stir vigorously for 30 minutes.
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Causality: This specific quenching sequence is critical. It forces the formation of a granular, white aluminum salt precipitate. If a gelatinous emulsion forms, the quench failed. The granular precipitate ensures the basic amine product is not trapped in the salts, allowing for high-efficiency filtration.
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Extraction and Purification:
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Action: Filter the mixture through a Celite pad, wash with ethyl acetate, concentrate the filtrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution).
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Analytical Characterization Protocols
To guarantee trustworthiness and scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.
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LC-MS Validation: An acidic mobile phase (0.1% Formic Acid in Acetonitrile/Water) is employed.
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Causality: The N4 secondary amine is readily protonated under acidic conditions, ensuring robust ionization in positive electrospray ionization (ESI+) mode. This yields a distinct [M+H]+ peak at m/z 183.1. The presence of the characteristic 7-chloro isotope pattern (a precise 3:1 ratio of m/z 183 to 185) serves as an internal, self-validating marker for structural confirmation.
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1H-NMR (CDCl3): The N1-methyl group will appear as a sharp singlet integrating to 3H around δ 2.8 - 3.0 ppm. The methylene protons of the tetrahydroquinoxaline ring will appear as two distinct multiplets (due to the rigid half-chair conformation of the saturated ring) between δ 3.2 and 3.5 ppm, confirming the successful reduction of the lactam[3].
References
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"1369154-32-4 | 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline", Chemikart. Available at: [Link]
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"7-chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline-1369154-32-4", Thoreauchem. Available at: [Link]
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"Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives", ACS Omega. Available at: [Link]
